NF-|EB-IN-12
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Overview
Description
NF-|EB-IN-12 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is crucial in regulating the immune response to infection and plays a significant role in inflammation and cancer. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases and cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-|EB-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and protective groups to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
NF-|EB-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
NF-|EB-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancers by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying the effects of nuclear factor kappa-light-chain-enhancer of activated B cells inhibition in various industrial processes.
Mechanism of Action
NF-|EB-IN-12 exerts its effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway involves the activation of transcription factors that regulate the expression of genes involved in immune and inflammatory responses. This compound binds to specific molecular targets within this pathway, preventing the activation of these transcription factors and thereby reducing the expression of pro-inflammatory genes.
Comparison with Similar Compounds
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and have shown potential anti-inflammatory activity.
Glucocorticoids: These are steroid hormones that inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and are commonly used to treat inflammatory conditions.
Aspirin: A non-steroidal anti-inflammatory drug that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and is widely used for its anti-inflammatory and analgesic properties.
Uniqueness
NF-|EB-IN-12 is unique in its specific binding affinity and selectivity for molecular targets within the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This specificity allows for more targeted inhibition, potentially reducing side effects compared to other inhibitors.
Properties
Molecular Formula |
C30H26N6O5S |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[4-[4-(4-hydroxyphenyl)sulfonylphenyl]-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-[8-(methylamino)imidazo[1,2-a]pyrazin-2-yl]methanone |
InChI |
InChI=1S/C30H26N6O5S/c1-31-28-29-34-26(18-35(29)16-15-32-28)30(38)36-27(20-3-9-22(41-2)10-4-20)25(17-33-36)19-5-11-23(12-6-19)42(39,40)24-13-7-21(37)8-14-24/h3-18,25,27,37H,1-2H3,(H,31,32) |
InChI Key |
UXRPSCYVEPIZJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC(=C2)C(=O)N3C(C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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